molecular formula C13H12N2O2S B14003669 1,3-Bis(2-hydroxyphenyl)thiourea CAS No. 5442-42-2

1,3-Bis(2-hydroxyphenyl)thiourea

Cat. No.: B14003669
CAS No.: 5442-42-2
M. Wt: 260.31 g/mol
InChI Key: QTUYETNQHDYADL-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyphenyl)thiourea is a sophisticated thiourea derivative designed for advanced research applications. Its molecular structure, featuring hydroxyl groups in the ortho position of the phenyl rings, makes it an exceptional polydentate ligand in coordination chemistry . This compound can coordinate with various metal ions through its sulfur, nitrogen, and oxygen atoms, forming stable complexes that are of significant interest in the development of new materials and catalysts . In the field of medicinal chemistry, thiourea derivatives are extensively investigated for their diverse biological activities . This particular scaffold is a valuable precursor in the synthesis of amino thiourea Schiff bases, a class of compounds known for their potent antibacterial properties and ability to disrupt bacterial growth . Furthermore, thiourea cores are recognized for their potential in anticancer research, with some analogs demonstrating selective cytotoxicity against human cancer cell lines and acting as strong pro-apoptotic agents . This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are encouraged to leverage its unique properties to explore new avenues in inorganic chemistry, pharmaceutical development, and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5442-42-2

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

1,3-bis(2-hydroxyphenyl)thiourea

InChI

InChI=1S/C13H12N2O2S/c16-11-7-3-1-5-9(11)14-13(18)15-10-6-2-4-8-12(10)17/h1-8,16-17H,(H2,14,15,18)

InChI Key

QTUYETNQHDYADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1,3 Bis 2 Hydroxyphenyl Thiourea

Established Synthetic Pathways for 1,3-Bis(2-hydroxyphenyl)thiourea

The creation of symmetrical N,N'-diarylthioureas is well-documented, with several established methods that can be applied to the synthesis of this compound.

Conventional Reaction Routes and Optimization

The most common and direct conventional method for synthesizing symmetrical 1,3-disubstituted thioureas involves the reaction of a primary amine with a thiocarbonyl source, typically carbon disulfide (CS₂). mdpi.com For the target compound, this pathway uses two equivalents of 2-aminophenol (B121084) reacting with one equivalent of carbon disulfide.

The reaction mechanism generally proceeds through the initial formation of a dithiocarbamate (B8719985) salt, which then reacts with a second amine molecule to yield the thiourea (B124793) and release hydrogen sulfide. The reaction is often facilitated by a base or conducted in a suitable solvent under heating. Optimization of this synthesis involves adjusting parameters such as the solvent, temperature, reaction time, and the use of a catalyst to maximize yield and purity. A variety of primary aliphatic and aromatic amines can be converted to thiourea derivatives under mild conditions. researchgate.net Aromatic amines typically require longer reaction times compared to their aliphatic counterparts. mdpi.com

Table 1: Conventional Synthesis Parameters for Symmetrical Diaryl Thioureas from Amines and CS₂
Amine SubstrateSolventTemperatureReaction TimeYieldReference
Aromatic AminesWater60 °C1-12 h70-97% mdpi.com
Various AminesWater (Reflux)100 °CNot SpecifiedHigh mdpi.com
Aliphatic AminesWaterRoom TempNot SpecifiedExcellent researchgate.net
Aromatic AminesCholine Hydroxide (aq)Room TempShortGood-Excellent researchgate.net

Green Chemistry Approaches in Synthesis

In response to the growing need for environmentally sustainable chemical processes, several green chemistry methodologies have been applied to the synthesis of thiourea derivatives. These methods aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. mdpi.comutrgv.edu

Ultrasound-Assisted Synthesis: Sonication has emerged as a powerful technique to accelerate organic reactions. utu.ac.in The application of ultrasound can significantly reduce reaction times and improve yields in the synthesis of thioureas and related heterocyclic compounds under mild conditions. researchgate.netnih.gov For instance, the synthesis of aryl thioamides from carboxylic acids and thiourea is significantly faster and higher-yielding when conducted under ultrasound irradiation compared to conventional stirring. utu.ac.in This approach could be readily adapted for the reaction between 2-aminophenol and carbon disulfide.

Microwave-Assisted Synthesis: Microwave irradiation is another key green technology that dramatically shortens reaction times, often from hours to mere minutes. nih.govresearchgate.net One-pot, multi-component reactions under microwave heating, often without a solvent (neat conditions), provide a simple, high-yield, and environmentally friendly route to various heterocyclic compounds. utrgv.edunih.gov This technique is highly applicable for the rapid synthesis of this compound.

Table 2: Comparison of Conventional and Green Synthetic Approaches
ParameterConventional HeatingUltrasound IrradiationMicrowave Irradiation
Reaction TimeHours to daysMinutes to hoursMinutes
Energy ConsumptionHighLowLow
Solvent UseOften requires organic solventsCan often be done in water or minimal solvent utu.ac.inOften solvent-free (neat) or uses green solvents nih.gov
YieldVariable to highGenerally high utu.ac.inGenerally high to excellent nih.gov
Reaction ConditionsOften requires high temperatures (reflux)Mild (e.g., room temperature) utu.ac.inControlled, rapid heating

Functionalization and Derivatization Strategies

The molecular structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives and analogs with tailored properties.

Modifications at the Phenyl Moieties

The two hydroxyphenyl groups are primary targets for functionalization. The phenolic hydroxyl groups can undergo standard reactions such as O-alkylation or O-acylation to produce ether or ester derivatives, respectively. These modifications can alter the solubility, coordination ability, and electronic properties of the molecule. Furthermore, the aromatic rings themselves are susceptible to electrophilic substitution reactions like nitration, halogenation, or sulfonation. However, reaction conditions must be carefully controlled to be compatible with the thiourea core, which can be sensitive to harsh acidic or oxidizing conditions. A more common strategy for obtaining substituted diaryl thioureas is to synthesize them from pre-functionalized anilines rather than through post-synthetic modification. mdpi.com

Heteroatom Substitution and Analog Synthesis

Creating analogs of this compound can be achieved by substituting key atoms within its structure.

Urea (B33335) Analog: Replacing the sulfur atom of the thiocarbonyl group (C=S) with an oxygen atom yields the corresponding urea analog, 1,3-Bis(2-hydroxyphenyl)urea . This is typically accomplished by reacting 2-aminophenol with a carbonyl source like phosgene, triphosgene, or carbonyldiimidazole.

Hydroxyl Group Modification: The synthesis of analogs where the hydroxyl group is altered before the thiourea formation is a common strategy. For example, reacting 2-methoxyaniline with carbon disulfide would produce 1,3-Bis(2-methoxyphenyl)thiourea .

Unsymmetrical Analogs: While the parent compound is symmetrical, unsymmetrical analogs can be synthesized through multi-step processes. For instance, reacting 2-hydroxyphenyl isothiocyanate with a different substituted amine would yield an unsymmetrical N,N'-diarylthiourea. The synthesis of 1-acyl-3-(2'-aminophenyl) thioureas demonstrates a route to such derivatives. nih.gov

Table 3: Representative Analogs and Their Synthetic Precursors
Analog NameStructural ModificationKey Precursors
1,3-Bis(2-hydroxyphenyl)ureaS → O substitution2-Aminophenol + Phosgene (or equivalent)
1,3-Bis(2-methoxyphenyl)thiourea-OH → -OCH₃ substitution2-Methoxyaniline + Carbon Disulfide
1-(2-Hydroxyphenyl)-3-phenylthioureaUnsymmetrical phenyl groups2-Aminophenol + Phenyl isothiocyanate
1-Benzoyl-3-(2-hydroxyphenyl)thioureaUnsymmetrical acyl-aryl2-Aminophenol + Benzoyl isothiocyanate

Polymer-Supported Derivatives of this compound

Immobilizing thiourea derivatives on polymer supports is a strategy used to create functional materials, such as reusable catalysts or solid-phase extraction agents. st-andrews.ac.uk There are two principal methods for preparing such polymer-supported derivatives. researchgate.net

Grafting onto a Polymer: This involves chemically attaching the thiourea molecule to a pre-existing polymer backbone. For this compound, the phenolic hydroxyl groups provide convenient handles for grafting. They can be reacted with polymers functionalized with reactive groups like chloromethyl or isocyanate moieties.

Polymerization of Thiourea-Containing Monomers: This approach involves first synthesizing a monomer that contains the thiourea structure and then polymerizing it. For example, a derivative of this compound containing a polymerizable group (like a vinyl or styryl unit) could be prepared and subsequently polymerized or co-polymerized with other monomers.

Thiourea-based catalysts have been employed in various polymerization processes, such as the ring-opening polymerization of cyclic esters, highlighting the synergy between thiourea chemistry and polymer science. rsc.org

Table 4: Strategies for Polymer-Supported Thiourea Derivatives
StrategyDescriptionCommon Polymer SupportsPotential Linkage Chemistry
GraftingAttaching pre-synthesized thiourea to a polymer.Poly(ethylene glycol) (PEG), Polystyrene, Silica Gel, Chitosan researchgate.netEther or ester bond formation via the -OH groups.
Monomer PolymerizationSynthesizing a thiourea-containing monomer, followed by polymerization.Polyacrylates, PolystyrenesIntroduction of a vinyl or other polymerizable group onto a phenyl ring.

Coordination Chemistry of 1,3 Bis 2 Hydroxyphenyl Thiourea with Metal Ions

Ligand Behavior and Chelation Modes

1,3-Bis(2-hydroxyphenyl)thiourea can act as a flexible ligand, coordinating with metal ions in several ways, including as a neutral molecule or as a deprotonated anion. isca.me The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium. nih.gov

The Hard and Soft Acids and Bases (HSAB) theory is a useful framework for understanding the preferential bonding of this compound with different metal ions. wikipedia.orglibretexts.orgyoutube.com The ligand possesses both hard (oxygen and nitrogen) and soft (sulfur) donor atoms. isca.melibretexts.org

Hard acids , such as Cr³⁺, Fe³⁺, and Co³⁺, are expected to preferentially bind to the hard oxygen donor atoms of the hydroxyl groups and the nitrogen atoms of the thiourea (B124793) moiety. libretexts.org This interaction is primarily electrostatic in nature. libretexts.org

Soft acids , like Cu⁺, Ag⁺, Au⁺, and Hg²⁺, will favor coordination with the soft sulfur atom of the thiocarbonyl group, a bond that is more covalent in character. libretexts.orgnih.gov

Borderline acids , including Ni²⁺, Cu²⁺, and Zn²⁺, can coordinate with either the hard or soft donor atoms, or a combination of them, depending on the specific reaction environment. libretexts.orgchemrevlett.com

This principle dictates that the stability of the resulting complexes is enhanced when hard acids bind to hard bases and soft acids bind to soft bases. wikipedia.orgyoutube.com

The thiourea group can exist in two tautomeric forms: the thione form (>C=S) and the thiol form (-C(SH)=N-). ekb.egscispace.com In the solid state and in solution, the thione form generally predominates for simple thioamides. ekb.egscispace.com However, upon coordination to a metal ion, the equilibrium can be influenced.

Deprotonation of the thiol form can lead to the formation of a stable chelate ring involving the sulfur and one of the nitrogen atoms. mdpi.com The absence of a characteristic S-H stretching band in the infrared spectra of the free ligand suggests that it exists predominantly in the thione form before complexation. ekb.eg The coordination can then proceed through the sulfur atom of the thione group or via deprotonation and subsequent bonding through the thiolate sulfur.

The ortho-hydroxyl groups on the phenyl rings play a crucial role in the coordination behavior of this compound. These groups can participate in the formation of chelate rings, significantly enhancing the stability of the metal complexes, an effect known as the chelate effect. nih.gov

The hydroxyl groups can deprotonate, allowing the oxygen atoms to act as anionic donors. researchgate.net This often leads to the formation of six-membered chelate rings involving the metal center, one oxygen atom, and the adjacent nitrogen atom of the thiourea backbone. The presence of these hydroxyl groups can lead to the ligand acting as a tridentate or even a tetradentate ligand, depending on whether one or both hydroxyl groups are involved in coordination. The formation of intramolecular hydrogen bonds between the hydroxyl groups and the thiocarbonyl or amino groups can also influence the ligand's conformation and its coordination to the metal ion. researchgate.netmdpi.com

Formation of Metal-1,3-Bis(2-hydroxyphenyl)thiourea Complexes

The formation of complexes between this compound and metal ions is governed by the stoichiometry of the reactants, the stability of the resulting complexes, and the pH of the solution.

The stoichiometry of metal complexes with thiourea-based ligands can vary, with common metal-to-ligand ratios being 1:1 and 1:2. nih.govresearchgate.net The stability of these complexes is quantified by their stability constants (log K). Higher values of log K indicate greater stability. The stability of complexes with transition metals often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. researchgate.net

Interactive Table: Stability Constants of Metal Complexes with Related Ligands

Metal Ion Ligand Stoichiometry (M:L) log K
Cu(II) Trimethoprim 1:2 11.27
Fe(III) Trimethoprim 1:2 10.99
Ni(II) Trimethoprim 1:2 10.75
Co(II) Trimethoprim 1:2 8.92
Zn(II) Trimethoprim 1:2 10.00
Cu(II) Sulphadiazine 1:2 6.31
Ni(II) Sulphadiazine 1:2 5.43

Data from a study on related drug molecules with chelating properties. researchgate.net

The formation of chelate rings with this compound generally leads to complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. nih.gov

The pH of the reaction medium has a profound effect on the formation of metal complexes with this compound. The deprotonation of the hydroxyl groups and the N-H protons of the thiourea moiety is pH-dependent. core.ac.uk

At lower pH values, the ligand is likely to be protonated and may coordinate as a neutral molecule, primarily through the soft sulfur atom. As the pH increases, deprotonation of the phenolic hydroxyl groups occurs, making the hard oxygen atoms available for coordination. core.ac.uk This can lead to a change in the coordination mode and the formation of more stable, chelated structures. For some metal complexes, precipitation of metal hydroxides can occur at higher pH ranges, which limits the pH window for complex formation. core.ac.uk For instance, some metal complexes have been observed to precipitate in the pH range of 6-10. core.ac.uk The synthesis of certain nickel(II) hydrazone complexes, which also involve phenolic hydroxyl groups, has been successfully carried out by maintaining the pH between 7 and 8. chemijournal.com

In-Depth Analysis of this compound Reveals Research Gap in Coordination Chemistry

A thorough investigation into the scientific literature for the chemical compound this compound reveals a significant gap in documented research regarding its coordination chemistry with metal ions. Despite extensive searches for data on the kinetics, thermodynamics, and structural properties of its metal complexes, no specific scholarly articles, crystallographic data, or detailed spectroscopic analyses for this particular compound could be located.

The field of coordination chemistry extensively covers various thiourea derivatives, which are known for their versatile binding capabilities with a wide range of metal ions through their sulfur and nitrogen donor atoms. These studies often detail the synthesis of metal-thiourea complexes and their characterization using techniques such as X-ray crystallography, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. Research has explored the complexation of thiourea ligands with numerous transition metals, including copper, nickel, cobalt, and zinc, as well as heavy metals like lead, cadmium, and mercury.

However, this body of research does not extend to this compound. While information is available for structurally related compounds—such as N,N'-disubstituted thioureas with different phenyl groups (e.g., 1,3-diphenylthiourea or 1,3-bis(4-hydroxyphenyl)thiourea) and other functionalized thiourea ligands—this information cannot be extrapolated to the specific case of this compound due to the unique electronic and steric effects the ortho-hydroxyl groups would impart on its coordination behavior.

Consequently, it is not possible to provide an article with the requested detailed sections on the kinetics and thermodynamics of metal ion binding, structural elucidation through crystallography and spectroscopy, or specific details on its complexes with transition and heavy metals. The absence of published data underscores a specific area within coordination chemistry that remains unexplored. Future research would be necessary to synthesize and characterize the metal complexes of this compound to fill this knowledge void.

Coordination with Specific Metal Cations

Lanthanide and Actinide Complexes

The coordination chemistry of this compound with f-block elements, namely the lanthanides and actinides, is an area that remains largely unexplored, with no specific complexes of this particular ligand having been reported in the refereed literature. However, by examining the coordination behavior of structurally related thiourea derivatives and other N,O,S-donor ligands with these ions, we can infer the potential modes of interaction and the factors that would govern complex formation.

Lanthanide and actinide ions are classified as hard Lewis acids, a characteristic that dictates their preference for coordination with hard Lewis bases such as oxygen and nitrogen donor atoms over softer donors like sulfur. This preference is a critical factor in predicting how this compound would bind to these metal ions. The ligand possesses three types of potential donor sites: the hard phenolic oxygen atoms, the nitrogen atoms of the thiourea unit, and the soft thione sulfur atom.

Lanthanide Complexes: A Predictive Outlook

For lanthanide ions (Ln³⁺), it is anticipated that coordination would primarily occur through the hard donor atoms. The phenolic oxygen atoms, upon deprotonation, would form strong Ln-O bonds. The nitrogen atoms of the thiourea backbone could also participate in coordination, leading to the formation of chelate rings. The involvement of the soft sulfur atom in direct coordination to the hard lanthanide center is less likely but cannot be entirely ruled out, especially in the case of the heavier lanthanides which exhibit slightly softer character.

It is plausible that this compound could act as a bidentate or tridentate ligand. A common coordination mode could involve the deprotonated phenolic oxygen and one of the thiourea nitrogen atoms, forming a stable six-membered chelate ring. Depending on the steric requirements of the lanthanide ion and the presence of other ancillary ligands, both phenolic groups could potentially coordinate, leading to a higher denticity.

The coordination number of lanthanide ions is typically high, ranging from 8 to 12. Therefore, it is expected that multiple molecules of this compound or a combination of the ligand and solvent molecules would be required to satisfy the coordination sphere of the lanthanide ion. The formation of polynuclear complexes, where the ligand bridges two or more metal centers, is also a possibility.

Actinide Complexes: Insights from Uranyl Chemistry

While specific studies on this compound with actinides are absent, research on the coordination of similar aroylbis(N,N-dialkylthioureas) with the uranyl ion (UO₂²⁺) provides valuable insights. nih.gov In these systems, the hard uranyl ion demonstrates a clear preference for coordination with the "hard" oxygen and nitrogen donor atoms of the ligands, while the "soft" sulfur atoms of the thiourea moieties often remain uncoordinated. mdpi.com

Studies on 2,6-dipicolinoylbis(N,N-dialkylthioureas) reacting with uranyl salts have shown that the uranyl ions are exclusively coordinated by the "hard" O,N,O or N,N,N donor atom sets of the central ligand unit, with the lateral sulfur atoms not participating in coordination. mdpi.com This behavior is attributed to the hard nature of the UO₂²⁺ ion, which forms more stable bonds with hard donors.

An interesting phenomenon observed in the presence of uranyl ions is the metal-mediated hydrolysis of the thiourea functionality to a urea (B33335) group. biosupramol.demdpi.comfu-berlin.de This S/O exchange at the thiourea side-arm is believed to be driven by the formation of energetically more favorable uranium-oxygen bonds. mdpi.com This suggests that in potential complexes of this compound with actinides like uranium, a similar transformation might occur, particularly under basic conditions, leading to a ligand that coordinates through its oxygen and nitrogen atoms.

Based on these observations, it is reasonable to predict that this compound would likely coordinate to actinide ions primarily through its phenolic oxygen and thiourea nitrogen atoms. The potential for the thiourea sulfur to be involved in coordination or for the ligand to undergo hydrolysis to a urea derivative are important considerations for future synthetic efforts in this area.

Table of Predicted Coordination Properties

FeatureLanthanide ComplexesActinide Complexes
Primary Donor Atoms Phenolic Oxygen, Thiourea NitrogenPhenolic Oxygen, Thiourea Nitrogen, potentially Urea Oxygen (post-hydrolysis)
Secondary Donor Atom Thiourea Sulfur (less likely)Thiourea Sulfur (less likely, but observed in some related systems)
Expected Denticity Bidentate (O,N), Tridentate (O,N,O')Bidentate (O,N), potentially higher if both phenyl rings are involved
Common Coordination Numbers 8, 9, 10, 11, 128, 9, 10
Potential for Ligand Modification -Metal-mediated hydrolysis of thiourea to urea biosupramol.demdpi.comfu-berlin.de
Complex Type Mononuclear or PolynuclearMononuclear or Polynuclear

It is important to reiterate that the information presented here is based on established principles of coordination chemistry and findings from related systems. Experimental studies are necessary to definitively elucidate the coordination behavior of this compound with lanthanide and actinide ions. Such research would not only expand the fundamental understanding of f-block coordination chemistry but could also lead to new materials with interesting optical, magnetic, or catalytic properties.

Supramolecular Chemistry and Non Covalent Interactions of 1,3 Bis 2 Hydroxyphenyl Thiourea

Hydrogen Bonding Networks

Hydrogen bonds play a critical role in the structure and function of 1,3-bis(2-hydroxyphenyl)thiourea, influencing its molecular conformation and its interactions with other molecules.

Intramolecular and Intermolecular Hydrogen Bonding

The structure of this compound allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. The hydroxyl groups can act as hydrogen bond donors, while the sulfur and nitrogen atoms of the thiourea (B124793) group can act as hydrogen bond acceptors. u-tokyo.ac.jp This leads to the formation of complex hydrogen-bonding networks that stabilize the molecule's conformation. For instance, in some thiourea derivatives, intramolecular hydrogen bonds can lead to the formation of specific loop structures. nih.gov The N-H groups of the thiourea moiety are key participants in these interactions. nih.gov

Role in Molecular Self-Assembly

The directional nature of hydrogen bonds in this compound drives the process of molecular self-assembly, where individual molecules organize into larger, well-defined structures. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional architectures. nih.gov The ability of the thiourea group to form robust hydrogen bonds is a key factor in the formation of these supramolecular assemblies. nih.gov

Host-Guest Chemistry and Encapsulation Studies

The defined structure and array of non-covalent interaction sites in this compound and its derivatives make them potential hosts in host-guest chemistry. nih.govnih.gov The cavity-like structures formed through self-assembly can encapsulate smaller guest molecules. While specific encapsulation studies on this compound are not extensively detailed in the provided results, the principles of host-guest chemistry suggest its potential in this area. beilstein-journals.org The binding of guest molecules within the host's cavity is driven by a combination of hydrogen bonding, π-π stacking, and other non-covalent forces.

Anion Recognition and Binding Mechanisms

Thiourea-based receptors are well-known for their ability to recognize and bind anions. bohrium.comrsc.org The hydrogen bond donating capabilities of the N-H protons in the thiourea group are central to this function. frontiersin.org

Specificity and Selectivity for Anions (e.g., F-, AcO-, H2PO4-)

Derivatives of thiourea have demonstrated selectivity in binding various anions, with a notable affinity for basic anions like fluoride (B91410) (F-), acetate (B1210297) (AcO-), and dihydrogen phosphate (B84403) (H2PO4-). frontiersin.orgnih.gov The strength of the interaction often correlates with the basicity of the anion. frontiersin.org For example, some thiourea-based receptors show a high affinity for fluoride, leading to observable changes such as a colorimetric response. frontiersin.orgnih.gov The binding process can involve the formation of a 1:1 complex between the receptor and the anion through hydrogen bonding. frontiersin.org In some cases, the interaction can be strong enough to cause deprotonation of the thiourea N-H protons. nih.gov

Below is a table summarizing the binding affinities of a related bis-thiourea receptor for various anions, illustrating the selectivity observed in these systems.

AnionBinding Affinity (log K)
F⁻5.98 nih.gov
CH₃CO₂⁻> H₂PO₄⁻ nih.gov
H₂PO₄⁻< CH₃CO₂⁻ nih.gov
Cl⁻Lower affinity
Br⁻Lower affinity
I⁻Lower affinity
HSO₄⁻Lower affinity
NO₃⁻Lower affinity
ClO₄⁻Lower affinity

This data is for a related bis-thiourea receptor and is presented to illustrate the general principles of anion selectivity. frontiersin.orgnih.gov

Spectroscopic Probes for Anion Binding

The interaction of this compound and its derivatives with various anions is primarily investigated through a suite of spectroscopic techniques. These methods provide detailed insights into the binding mechanisms, stoichiometry, and selectivity of the receptor-anion complexes. The key spectroscopic probes employed include UV-visible absorption spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and fluorescence spectroscopy, each offering a unique window into the supramolecular interactions at play.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental tool for studying the anion binding properties of this compound derivatives, which often contain chromogenic groups like nitrophenyl moieties. The binding events are monitored through titration experiments, where gradual additions of an anion to a solution of the thiourea receptor induce distinct changes in the absorption spectrum.

These changes typically manifest in several ways:

Hypochromic and Hyperchromic Shifts: A decrease (hypochromic) or increase (hyperchromic) in the intensity of existing absorption bands. For instance, the titration of a thiourea receptor with fluoride can lead to a systematic decrease in the absorption band around 355 nm.

Bathochromic (Red) Shift: A shift of an absorption band to a longer wavelength. Upon interaction with anions like fluoride, thiourea receptors often exhibit a red shift in their primary absorption bands.

Appearance of New Bands: The formation of a new absorption band, often in the visible region, is a strong indicator of complexation. This new band is frequently attributed to a charge transfer process, which occurs upon the deprotonation of the acidic N-H protons of the thiourea or the hydroxyl O-H protons by a sufficiently basic anion. For example, a new peak can

Analytical Applications of 1,3 Bis 2 Hydroxyphenyl Thiourea

Chemodosimeter and Chemosensor Development

The molecular architecture of 1,3-Bis(2-hydroxyphenyl)thiourea, featuring a thiourea (B124793) signaling unit and hydroxyphenyl recognition groups, makes it a suitable foundation for creating chemosensors and chemodosimeters. These analytical tools are engineered to detect specific chemical species via a measurable response. While chemosensors interact reversibly with analytes for continuous monitoring, chemodosimeters undergo an irreversible chemical reaction, providing a single-use signal.

Fluorometric Sensing Mechanisms for Metal Ions

The intrinsic fluorescence of this compound can be altered upon interaction with metal ions, a principle that is leveraged for their detection. nih.gov The underlying sensing mechanisms often involve photoinduced electron transfer (PET), where the binding of a metal ion restores quenched fluorescence. nih.gov Thiourea-based chemosensors have been shown to be effective for detecting metal ions in aqueous solutions. nih.govnih.gov The affinity and selectivity for specific metal ions can be controlled by modifying the thiourea substituents. nih.gov For instance, derivatives of this compound have been developed for the sensitive and selective detection of ions like Zn(2+), Cd(2+), and Hg(2+). nih.govresearchgate.net

Colorimetric Detection of Metal Ions and Anions

The presence of thiourea and hydroxyl groups in this compound allows for strong interactions with various metal ions and anions, resulting in distinct color changes visible to the naked eye. This characteristic is the basis for its use in colorimetric sensing, offering a simple and rapid method for analysis. The interaction with specific ions can cause a shift in the compound's maximum absorption wavelength, leading to a visible color change. For example, thiourea derivatives have been developed as colorimetric sensors for anions like sulfate, fluoride (B91410), and acetate (B1210297), where the interaction is mediated by hydrogen bonding. mdpi.com This leads to a color change from colorless to yellow or yellowish. mdpi.com

AnalyteObserved Color ChangeLimit of Detection (LOD)
SO₄²⁻Colorless to Yellowish4.68 x 10⁻⁷ M mdpi.com
F⁻Colorless to YellowNot Specified
AcO⁻Colorless to YellowishNot Specified

Electrochemical Sensing Applications

The electroactive nature of this compound and its metal complexes enables its application in electrochemical sensing. This technique measures changes in electrical properties, such as current or potential, upon the sensor's interaction with an analyte. Electrodes modified with this compound or its derivatives can demonstrate high sensitivity and selectivity for detecting specific metal ions. The principle involves the complexation of the target ion by the immobilized thiourea derivative on the electrode surface, which alters the electrode's electrochemical behavior and produces a signal proportional to the analyte's concentration.

Design Principles for Selective Analyte Detection

The selectivity of sensors based on this compound is guided by several key principles. The "lock and key" concept is central, where the binding site's size, geometry, and electronic properties are tailored to a specific analyte. The Hard and Soft Acids and Bases (HSAB) theory is also relevant, with the soft sulfur atom of the thiourea group favoring soft metal ions and the hard oxygen atoms of the hydroxyl groups preferring hard metal ions. orientjchem.org The nitrogen, oxygen, and sulfur atoms in thiourea derivatives act as donor atoms, providing a multitude of bonding possibilities. orientjchem.org The design of these chemosensors often involves a receptor unit and a signaling unit, sometimes with a spacer to achieve the desired geometry. orientjchem.org

Separation and Extraction Technologies

Beyond sensing, this compound is a valuable agent in separation and extraction. Its ability to form stable complexes with metal ions makes it an effective extractant for their selective removal from aqueous solutions. annexechem.com

Liquid-Liquid Extraction of Metal Ions

In liquid-liquid extraction, this compound dissolved in an immiscible organic solvent is mixed with an aqueous solution containing metal ions. The compound selectively complexes with the target metal ion, and this complex is then extracted into the organic phase. nih.gov The efficiency of this process is influenced by factors like the pH of the aqueous solution and the extractant concentration. google.com This method has been successfully used for the extraction of various metal ions. For instance, thiacrown compounds, which are related to thiourea, have been used for the selective extraction of univalent class b metal ions like silver and copper(I). nih.gov

Metal IonExtraction Details
Silver(I)Extracted at pH above 8.0 into 1,2-dichloroethane (B1671644) using a thiacrown ether. nih.gov
Copper(I)Extracted at pH above 8.0 into 1,2-dichloroethane using a thiacrown ether. nih.gov
Palladium(II)Extracted from acidic solution into benzene (B151609) as a 5-methyl-1,3,4-thiodiazole-2-thiol chelate. researchgate.net

Solid-Phase Extraction and Adsorption Studies

There is no available research on the application of this compound as a solid-phase extraction (SPE) sorbent or for adsorption studies of any analyte. The potential of this compound to act as a chelating agent, due to the presence of sulfur, nitrogen, and oxygen atoms, suggests a theoretical utility in the extraction of metal ions. However, no experimental data, such as adsorption capacities, pH dependencies, or selectivity for specific ions, have been published for this specific compound.

Preconcentration Techniques for Trace Analysis

There is a lack of published methods employing this compound for the preconcentration of trace analytes. Preconcentration techniques are vital for enhancing the detection of substances present at very low concentrations. Although thiourea-based ligands can be effective in these methods, no studies have specifically utilized this compound for this purpose. Therefore, data on enrichment factors, detection limits, or the types of analytes that could be concentrated with this compound are not available.

While the structural features of this compound suggest potential for these analytical applications, the absence of empirical research means that no detailed findings or data tables can be presented. The broader field of thiourea chemistry indicates that such compounds can be versatile analytical reagents. For instance, other thiourea derivatives have been used in the synthesis of selective analytical reagents for metal determination and as ligands in coordination chemistry. analis.com.mysphinxsai.com However, these findings are not directly applicable to this compound without specific experimental validation.

Theoretical and Computational Studies of 1,3 Bis 2 Hydroxyphenyl Thiourea and Its Complexes

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1,3-Bis(2-hydroxyphenyl)thiourea, DFT calculations would provide crucial insights into its geometry, stability, and reactivity.

Optimization of Molecular and Complex Geometries

The initial step in a computational study involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would be performed for the free ligand and its potential metal complexes.

Typically, a hybrid functional like B3LYP with a basis set such as 6-31G(d,p) is employed for geometry optimization in the gaseous phase. researchgate.net The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. For thiourea (B124793) derivatives, the C=S and C-N bond lengths within the thiourea core are of particular interest as they can indicate the degree of double bond character and electron delocalization. In similar structures, the N-C(=S) bond lengths are indicative of amide-type resonance. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Thiourea Derivative (Analogous System)

ParameterBond Length (Å)Bond Angle (°)
C=S1.68-
C-N11.37-
C-N21.38-
N1-C-N2-117.5
C-N1-C(phenyl)-126.8
C-N2-C(phenyl)-127.1

Note: This data is for a representative thiourea derivative and may differ for this compound.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For many thiourea derivatives, this gap is in the range of 4-5 eV. researchgate.net

The distribution of these orbitals is also informative. In thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack and coordination to metal ions. The LUMO, conversely, is typically distributed over the phenyl rings and the C=S bond.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to determine the charge distribution on each atom. This information is valuable for understanding the molecule's polarity and identifying potential sites for intermolecular interactions. The presence of electronegative oxygen and nitrogen atoms would lead to a significant negative charge on these atoms and a positive charge on the adjacent carbon and hydrogen atoms.

Table 2: Representative Electronic Properties for a Thiourea Derivative (Analogous System)

PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-1.3
HOMO-LUMO Gap4.9

Note: This data is for a representative thiourea derivative and may differ for this compound.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR, IR)

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. Key vibrational modes for this compound would include the N-H stretching, C=S stretching, C-N stretching, and the aromatic C-H and C=C stretching vibrations. The N-H stretching vibrations are expected in the range of 3100-3400 cm⁻¹, while the C=S stretching vibration typically appears between 700-850 cm⁻¹.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For ¹H NMR, the signals for the N-H protons would be of particular interest, as their chemical shift can be indicative of hydrogen bonding. The aromatic protons would appear in the downfield region, and their splitting patterns would provide information about the substitution on the phenyl rings. In ¹³C NMR, the signal for the C=S carbon is typically found in the range of 180-190 ppm.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. The transitions responsible for the absorption bands, typically π → π* and n → π* transitions, can be identified. The presence of the phenyl rings and the thiourea chromophore would likely result in strong absorption bands in the UV region.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes that are not accessible through static quantum chemical calculations.

Solvation Effects and Conformational Dynamics

MD simulations can be used to explore the behavior of this compound in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or DMSO), one can study how the solvent affects the molecule's conformation and dynamics. The polar hydroxyl and thiourea groups would be expected to form hydrogen bonds with polar solvents, influencing the solubility and conformational preferences of the molecule.

These simulations would also reveal the conformational flexibility of the molecule. The rotation around the C-N bonds and the C-C bonds of the phenyl rings would be key dynamic processes. The presence of intramolecular hydrogen bonds would likely restrict some of this conformational freedom, leading to a more rigid structure compared to derivatives without the ortho-hydroxyl groups.

Intermolecular Interactions and Binding Energies

MD simulations are particularly useful for studying the interactions between this compound and other molecules, such as metal ions or biological macromolecules.

In the context of its metal complexes, MD simulations could be used to study the stability of the complex in solution and to analyze the non-covalent interactions between the complex and solvent molecules.

The binding energy of a metal complex of this compound could be calculated using various computational methods, often in conjunction with MD simulations to obtain representative structures. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can provide estimates of the binding free energy. These calculations would quantify the strength of the interaction between the ligand and the metal ion, taking into account electrostatic interactions, van der Waals forces, and solvation effects. The binding energies for thiourea derivative complexes with various metals can range significantly depending on the metal and the coordination environment.

Mechanistic Insights into Recognition and Binding Events

Theoretical and computational studies have provided profound insights into the mechanisms governing molecular recognition and binding events involving this compound and its related complexes. These investigations focus on elucidating the specific non-covalent interactions, conformational changes, and electronic effects that dictate the compound's ability to selectively bind with various chemical species, particularly anions and metal ions.

The primary mechanism for anion recognition by thiourea-based receptors is through hydrogen bonding. nih.govresearchgate.netresearchgate.net The two N-H groups of the thiourea moiety act as effective hydrogen-bond donors, creating a binding pocket for anions. nih.govresearchgate.net The acidity of these N-H protons is a critical factor; the thiocarbonyl group (C=S) enhances the acidity of these protons compared to their urea (B33335) (C=O) counterparts, leading to stronger binding interactions. nih.govresearchgate.net This enhanced acidity makes thiourea derivatives, including this compound, potent receptors for anions.

A key mechanistic feature, particularly for basic anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻), involves a multi-step interaction process. Computational studies on similar hydroxyphenyl-thiourea receptors reveal that the binding event is often initiated by the deprotonation of the acidic phenolic hydroxyl (-OH) groups by the approaching anion. nih.gov Following this initial acid-base interaction, the anion is positioned to form strong hydrogen bonds with the two parallel N-H groups of the thiourea unit. nih.gov This cooperative mechanism, involving both the hydroxyl and thiourea groups, contributes significantly to the stability and selectivity of the resulting complex.

The geometry and nature of the anion play a crucial role in the binding affinity. Studies on various thiourea-based receptors consistently show a higher affinity for anions that are more basic and have a complementary geometry. For instance, the binding affinity for halides typically follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with the basicity of the anions. frontiersin.org Similarly, for oxoanions, the binding strength is often ordered as H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻. frontiersin.org

The binding can also lead to the formation of metal complexes, where the thiourea derivative can act as a ligand. In such cases, coordination can occur through the sulfur atom (monodentate) or through both the sulfur and a nitrogen atom (bidentate), forming stable chelate rings. researchgate.net The specific coordination mode is determined by the metal ion and the reaction conditions.

The table below presents typical binding constant data for a related thiourea-based receptor with various anions, illustrating the selectivity and strength of these interactions.

AnionBinding Constant (log K)
F⁻3.69
Cl⁻1.94
Br⁻< 1
I⁻< 1
H₂PO₄⁻2.54
HSO₄⁻1.81
NO₃⁻< 1
ClO₄⁻< 1
Data derived from UV-Visible titration studies of a dipodal nitrophenyl-substituted thiourea receptor in DMSO, demonstrating typical anion binding affinities. frontiersin.org

Advanced Spectroscopic and Characterization Techniques in the Study of 1,3 Bis 2 Hydroxyphenyl Thiourea

High-Resolution Mass Spectrometry (HRMS) for Complex Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of 1,3-Bis(2-hydroxyphenyl)thiourea and its derivatives. By providing highly accurate mass measurements, HRMS can confirm the molecular formula and help in the structural elucidation of newly synthesized compounds. For instance, in studies of related thiourea (B124793) derivatives, HRMS has been instrumental in confirming the formation of the target molecules with the desired isotopic patterns. nih.gov This technique is particularly valuable for distinguishing between compounds with similar nominal masses and for identifying potential impurities or degradation products.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

Powder XRD is used to analyze polycrystalline samples, providing information about the crystal system and phase purity. ijpcbs.comresearchgate.net For instance, the powder XRD pattern of thiourea shows characteristic sharp peaks indicating its crystalline nature. researchgate.net In the study of new materials based on this compound, powder XRD is crucial for identifying the crystalline phases present and for monitoring structural changes upon complexation or modification. ijpcbs.com

Table 1: Crystallographic Data for a Related Thiourea Derivative

Parameter Value
Crystal System Orthorhombic
Space Group Pnma
a (Å) 5.46
b (Å) 7.63
c (Å) 8.59
α (°) 90.00
β (°) 90.20
γ (°) 90.00
Volume (ų) 358

Note: Data for a related thiourea picrate (B76445) crystal. ijpcbs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of this compound in solution.

¹H NMR: Provides information about the chemical environment of hydrogen atoms. In thiourea derivatives, the chemical shifts of the N-H protons are particularly informative and can indicate the presence of hydrogen bonding. nih.govnih.gov For example, in N,N'-bis[2-(diethylamino)phenyl]thiourea, the deshielded NH resonance at δ 9.14 ppm suggests strong intramolecular hydrogen bonding. nih.gov

¹³C NMR: Reveals the carbon framework of the molecule. The chemical shift of the C=S carbon is a key indicator, typically appearing in the range of 176-180 ppm in thiourea derivatives. nih.govnih.gov

¹⁹F and ³¹P NMR: While not directly applicable to this compound itself, these techniques are highly valuable for studying derivatives containing fluorine or phosphorus. For instance, ¹⁹F NMR has been used effectively to study the enantiodiscrimination properties of fluorinated bis-thiourea chiral solvating agents. acs.orgunipi.it

Table 2: Representative NMR Data for Thiourea Derivatives

Nucleus Compound Chemical Shift (δ, ppm) Reference
¹H N,N'-bis[2-(dimethylamino)phenyl]thiourea 8.82 (NH) nih.gov
¹H N,N'-bis[2-(diethylamino)phenyl]thiourea 9.14 (NH) nih.gov
¹³C N,N'-bis[2-(dimethylamino)phenyl]thiourea 178.66 (C=S) nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods are used to identify characteristic functional groups and to study the effects of intermolecular interactions.

IR Spectroscopy: The IR spectrum of thiourea and its derivatives shows characteristic bands for N-H stretching, C=S stretching, and C-N stretching vibrations. rasayanjournal.co.innih.gov The position and shape of the N-H stretching band can provide evidence for hydrogen bonding. nih.gov For instance, in N,N'-bis[2-(dimethylamino)phenyl]thiourea and its diethyl analogue, the N-H stretches were observed at 3165 cm⁻¹ and 3226 cm⁻¹, respectively. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the symmetric vibrations and the vibrations of non-polar bonds. In the context of thiourea complexes, Raman spectroscopy has been used to identify and assign the symmetric Te-S stretching vibration in tellurium-thiourea complexes. rsc.org

Table 3: Key Vibrational Frequencies for Thiourea

Vibrational Mode Wavenumber (cm⁻¹)
NH₂ symmetric stretching 3158
NH₂ bending 1586
CN and CS asymmetric stretching 1464, 1428
CN and CS symmetric stretching 1088, 729
NCN asymmetric bending 626, 487

Source: rasayanjournal.co.in

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The absorption spectrum of thiourea itself shows strong absorption in the UV region, typically between 190 and 300 nm. rasayanjournal.co.in For substituted benzoylthiourea (B1224501) derivatives, the electronic spectra have been studied both experimentally and theoretically to understand the nature of the electronic transitions. researchgate.net The position and intensity of the absorption bands can be influenced by the solvent and by the presence of substituents on the phenyl rings.

Fluorescence Spectroscopy for Photophysical Properties and Sensing

Fluorescence spectroscopy is a sensitive technique used to study the photophysical properties of molecules like this compound, particularly its potential as a fluorescent sensor. While not inherently fluorescent, thiourea derivatives can be designed to exhibit fluorescence upon binding to specific analytes. This "turn-on" or "turn-off" fluorescence response can be utilized for the detection of ions or molecules.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is diamagnetic and therefore EPR silent, this technique becomes highly relevant when the compound forms complexes with paramagnetic metal ions. EPR spectroscopy can provide valuable information about the coordination environment of the metal ion, the nature of the metal-ligand bonding, and the electronic structure of the complex.

Future Research Directions and Emerging Applications

Development of Novel Derivatives for Enhanced Selectivity and Sensitivity

The core structure of 1,3-Bis(2-hydroxyphenyl)thiourea is a prime candidate for chemical modification to create novel derivatives with superior performance for specific applications. The structural diversity of thiourea (B124793) derivatives allows researchers to fine-tune their properties by introducing various functional groups. nih.gov This strategic modification can significantly enhance their selectivity as sensors, their potency as therapeutic agents, or their efficiency as catalysts.

Research into related diarylthiourea compounds has demonstrated the viability of this approach. For instance, the synthesis of N,N'-diarylthiourea derivatives has been a focus of studies aiming to develop compounds with specific biological activities. nih.gov The introduction of different substituents on the phenyl rings can modulate the electronic and steric properties of the molecule, leading to improved interaction with biological targets. Studies have shown that such modifications can lead to potent inhibitory activity against enzymes like carbonic anhydrases and urease. nih.govnih.gov For example, specific substitutions on the aryl ring of thiourea hybrids have resulted in potent urease inhibitors with IC50 values in the nanomolar range, far exceeding the activity of the standard compound, thiourea. nih.gov

Future work will likely focus on synthesizing derivatives of this compound with specific functionalities to enhance their selectivity for certain metal ions or anions, improving their utility in analytical sensing. For biological applications, derivatives could be designed to target specific enzymes or receptors involved in disease pathways. ontosight.ai For example, a study on 1,3-bis(4-(trifluoromethyl)phenyl)thiourea found it significantly reduced the proliferation of the A549 lung cancer cell line with a low IC50 value, demonstrating that specific substitutions can dramatically increase bioactivity. biointerfaceresearch.com

Table 1: Examples of Substituted Thiourea Derivatives and Their Enhanced Activity

DerivativeTarget/ApplicationKey Finding
1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea (Compound 4i )Jack Bean Urease InhibitionExhibited the highest enzyme inhibition with an IC50 value of 0.0019 ± 0.0011 µM. nih.gov
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 Lung Cancer Cell ProliferationShowed high effectiveness with an IC50 value of 0.2 µM. biointerfaceresearch.com
Bis-benzo[d] nih.govmdpi.comdioxol-5-yl thiourea with para-phenylene linkerAnticancer (HepG2, HCT116, MCF-7 cell lines)Demonstrated stronger cytotoxicity than doxorubicin (B1662922) against multiple cancer cell lines. biointerfaceresearch.com
Diarylthiourea (Compound 4 )MCF-7 Breast Cancer Cell GrowthFound to be the most effective among a series of derivatives, with an IC50 value of 338.33 ± 1.52 µM. nih.gov

Integration into Advanced Materials and Nanocomposites

The incorporation of this compound and its derivatives into advanced materials and nanocomposites represents a promising frontier. The compound's ability to act as a ligand, coordinating with metal ions through its sulfur and nitrogen atoms, makes it an excellent building block for coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov These materials can exhibit unique properties, such as high porosity, catalytic activity, and luminescence, making them suitable for applications in gas storage, separation, and chemical sensing.

Integrating thiourea derivatives into polymeric matrices or onto the surface of nanoparticles can create novel hybrid materials. For example, such functionalized materials could be used as highly selective sorbents for the preconcentration and extraction of trace heavy metals from environmental samples. The thiourea moiety provides a soft binding site that shows high affinity for soft metal ions.

Furthermore, the development of bis-thiourea compounds linked by various spacers is an active area of research. biointerfaceresearch.comscilit.com These molecules can be used to synthesize novel materials and supramolecular structures. The synthesis of bis(thieno[2,3-b]pyridines) from bis-bromoacetyl derivatives demonstrates how complex heterocyclic systems can be constructed, which can then be integrated into larger material architectures. researchgate.net These advanced materials could find use in electronics, photonics, or as specialized coatings.

Green Analytical Chemistry Approaches Utilizing this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to chemical synthesis and analysis. this compound is well-suited for inclusion in green analytical methods.

One significant area of development is the use of environmentally benign solvents, particularly water, in the synthesis of thiourea derivatives. Research has demonstrated the successful synthesis of symmetrical N,N'-disubstituted thioureas in water, sometimes facilitated by solar energy, which is an inexpensive and non-polluting resource. researchgate.net This approach avoids the use of volatile and flammable organic solvents, reduces energy consumption, and simplifies the workup process. researchgate.net The synthesis of thiophenytoins, an anticonvulsant agent, has also been successfully demonstrated using water as a green solvent instead of traditional ethanol.

In the context of analytical chemistry, this compound could be employed as a colorimetric or fluorometric reagent for ion detection in aqueous solutions, minimizing the need for organic solvents. Its potential to form colored complexes with metal ions could be harnessed to develop simple, rapid, and low-cost test kits for environmental monitoring or clinical diagnostics, aligning perfectly with the goals of green analytical chemistry.

Theoretical Prediction of Novel Reactivities and Applications

Computational chemistry provides powerful tools for predicting the properties, reactivity, and potential applications of molecules like this compound, guiding experimental work and accelerating discovery. nih.gov Methods such as Density Functional Theory (DFT) and molecular docking are increasingly used to explore the potential of thiourea derivatives.

Theoretical studies can elucidate the structural and electronic properties of the molecule. For instance, DFT calculations can determine bond parameters, harmonic vibration frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the computational model. nih.gov The HOMO-LUMO energy gap, a key quantum chemical parameter, can be calculated to predict the molecule's reactivity and stability. nih.gov

Molecular docking simulations are particularly valuable for predicting how this compound and its derivatives might interact with biological targets like enzymes or DNA. nih.gov These simulations can identify the most stable binding modes and estimate the binding affinity, providing crucial insights for drug design. nih.gov For example, computational studies on bis-(1-(benzoyl)-3-methyl thiourea) platinum (II) complexes were used to predict their interaction stability with cancer-related receptors, identifying the most promising candidates for further development. nih.gov Similarly, docking studies have revealed how thiourea-based inhibitors bind to the active site of urease, coordinating with nickel ions and forming key hydrogen bonds. nih.gov

Future theoretical work could explore the reactivity of this compound towards a wider range of substrates, predict its coordination behavior with various metal ions to design new catalysts or sensors, and screen its potential activity against new biological targets, thereby opening up novel and unforeseen applications.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the thermal stability of 1,3-bis(2-hydroxyphenyl)thiourea, and how should data be interpreted?

  • Methodological Answer : Thermogravimetric analysis (TGA) at a heating rate of 10°C/min under static air (30–800°C range) is optimal. Use 10 mg samples to monitor decomposition patterns. Complementary differential scanning calorimetry (DSC) can identify phase transitions. For instance, thiourea derivatives like 1,3-didodecanoyl thiourea showed distinct weight loss steps in TGA correlating with DSC endotherms, indicating thermal degradation mechanisms .

Q. How can researchers optimize the synthesis of this compound to minimize hydrolysis by-products?

  • Methodological Answer : Control reaction conditions (e.g., anhydrous solvents, inert atmosphere) to suppress hydrolysis. For example, diarylthioureas often form undesired by-products during synthesis due to moisture sensitivity. Pre-drying reagents (e.g., over P₂O₅) and avoiding protic solvents can improve yields, as demonstrated in the isolation of 1,3-bis(2-chlorophenyl)thiourea .

Q. Which spectroscopic methods are critical for confirming the structural integrity of thiourea derivatives like this compound?

  • Methodological Answer : Use FT-IR to validate the thiocarbonyl (C=S) stretch (~1200–1300 cm⁻¹) and phenolic O–H bands (~3200–3500 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) provides definitive confirmation of molecular geometry and hydrogen-bonding networks, as shown in studies of polymorphic thioureas .

Advanced Research Questions

Q. How should researchers address contradictions in thermal stability data between TGA and DSC for thiourea derivatives?

  • Methodological Answer : Cross-validate with kinetic analysis (e.g., Flynn-Wall-Ozawa method) to resolve discrepancies. For example, overlapping decomposition and melting events in DSC may require deconvolution algorithms. In 1,3-dihexadecanoyl thiourea, TGA mass loss steps were mapped to DSC endotherms to distinguish degradation from phase changes .

Q. What strategies are effective in resolving polymorphic forms of this compound, and how do they impact material properties?

  • Methodological Answer : Screen crystallization conditions (solvent, temperature) to isolate polymorphs. SCXRD and Hirshfeld surface analysis can differentiate packing motifs. For instance, 1,3-bis(3-methylphenyl)thiourea exhibited triclinic and monoclinic polymorphs with distinct hydrogen-bonding networks, influencing solubility and stability .

Q. How can computational methods enhance the study of thiourea-metal interactions for catalytic or biological applications?

  • Methodological Answer : Density functional theory (DFT) calculations predict binding affinities and electronic properties. For sterically hindered 1,3-bis(2,6-diethylphenyl)thiourea, DFT elucidated coordination geometries with Co(II) and Zn(II), guiding experimental design for enzyme inhibition studies (e.g., SARS-CoV-2 protease) .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing variability in thiourea derivative synthesis yields?

  • Methodological Answer : Employ factorial design (e.g., response surface methodology) to identify critical variables (e.g., temperature, stoichiometry). For example, optimizing benzoylisothiocyanate reactions required ANOVA to assess the impact of solvent polarity and reaction time .

Q. How should researchers validate hydrogen-bonding motifs in thiourea crystal structures?

  • Methodological Answer : Use Hirshfeld surface analysis to quantify intermolecular interactions. In 3-{(E)-[1-(2-hydroxyphenyl)ethylidene]amino}-1-(2-methylphenyl)thiourea, this method revealed dominant N–H···S and C–H···π contacts, critical for understanding supramolecular assembly .

Advanced Coordination Chemistry

Q. What methodologies are recommended for synthesizing and characterizing thiourea-metal complexes with potential bioactive properties?

  • Methodological Answer : React thiourea ligands with metal salts (e.g., CoCl₂, ZnI₂) in acetonitrile under inert conditions. Characterize via UV-Vis, cyclic voltammetry, and SCXRD. For example, [L₂CoCl₂] complexes with 1,3-bis(2,6-diethylphenyl)thiourea showed tetrahedral geometries, confirmed by X-ray and magnetic susceptibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.